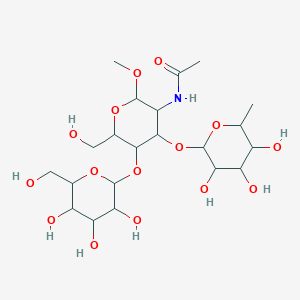

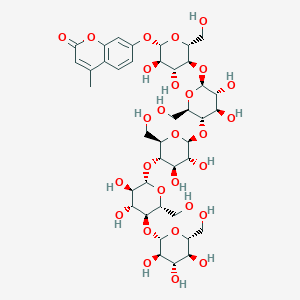

4-甲基伞形花素-β-戊糖五苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Enzyme Assay Substrate

The compound is often used as a substrate in enzyme assays . For instance, it has been used to assay cellulase from A. niger . It can also be used to determine the extracellular enzyme activity for 1,4-β-cellobiohydrolase .

Fluorogenic Glycanase Substrate

4-Methylumbelliferyl b-D-cellopentoside can be used as a fluorogenic substrate to determine chitinase and chitotriosidase enzyme activity . This makes it useful in studying these enzymes and their roles in various biological processes.

Biochemical Research

Due to its complex structure and unique properties, 4-Methylumbelliferyl b-D-cellopentoside can be used in various biochemical research studies . It can help in understanding the structure and function of complex carbohydrates and their interactions with other molecules.

Drug Discovery

The compound’s interactions with various enzymes make it a potential candidate for drug discovery research . By studying how it interacts with different enzymes, researchers can gain insights into potential therapeutic targets.

Microbial Ecology

In microbial ecology, 4-Methylumbelliferyl b-D-cellopentoside can be used to study the activity of microorganisms that produce enzymes capable of breaking down this compound . This can provide valuable information about the ecological roles of these microorganisms.

Industrial Applications

In industrial applications, the compound can be used to optimize the production of enzymes such as cellulases . These enzymes have wide-ranging applications, including in the production of biofuels and in the textile industry.

安全和危害

未来方向

Research on 4-Methylumbelliferyl-b-cellopentaoside and related compounds is ongoing. For example, 4-Methylumbelliferone has been shown to have potential therapeutic applications in improving glioblastoma therapy . Additionally, research is being directed towards designing and synthesizing new 4-Methylumbelliferone-derived products exhibiting the best selectivity and green-side potentials .

作用机制

Target of Action

The primary target of 4-Methylumbelliferyl β-D-Cellopentoside is cellulase , an enzyme that breaks down cellulose . Cellulase plays a crucial role in the degradation of cellulose, a complex carbohydrate found in plant cell walls.

Mode of Action

4-Methylumbelliferyl β-D-Cellopentoside acts as a substrate for cellulase . The compound is hydrolyzed by the enzyme, leading to the release of a fluorescent compound, 4-methylumbelliferone .

Biochemical Pathways

The hydrolysis of 4-Methylumbelliferyl β-D-Cellopentoside by cellulase is part of the broader cellulose degradation pathway. This process is essential for the recycling of carbon in the environment and the production of biofuels from plant biomass .

Pharmacokinetics

As a substrate for cellulase, it is expected to be metabolized in environments where this enzyme is present .

Result of Action

The hydrolysis of 4-Methylumbelliferyl β-D-Cellopentoside by cellulase results in the production of 4-methylumbelliferone, a fluorescent compound . This fluorescence can be used to study the kinetics of cellulases , making 4-Methylumbelliferyl β-D-Cellopentoside a valuable tool in biochemical research.

Action Environment

The action of 4-Methylumbelliferyl β-D-Cellopentoside is influenced by environmental factors such as pH and temperature, which can affect the activity of cellulase . Additionally, the presence of other molecules can impact the enzyme’s ability to interact with its substrate .

属性

IUPAC Name |

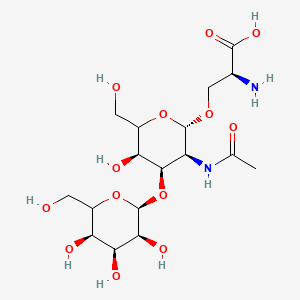

7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58O28/c1-11-4-20(46)59-14-5-12(2-3-13(11)14)58-36-28(54)23(49)32(16(7-42)61-36)66-38-30(56)25(51)34(18(9-44)63-38)68-40-31(57)26(52)35(19(10-45)64-40)67-39-29(55)24(50)33(17(8-43)62-39)65-37-27(53)22(48)21(47)15(6-41)60-37/h2-5,15-19,21-45,47-57H,6-10H2,1H3/t15-,16-,17-,18-,19-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMBJSRGXVXZHF-IAOVRSOTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58O28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

986.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl-b-cellopentaoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)

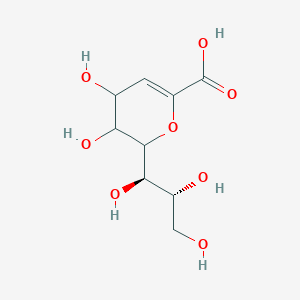

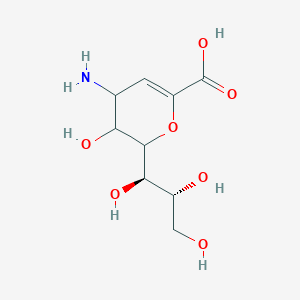

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)

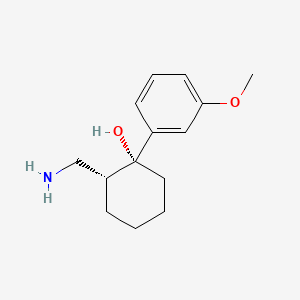

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)